2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]ethanol
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Overview
Description
2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol is a chemical compound with the molecular formula C9H11N3O3S and a molecular weight of 241.27 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves several steps. One common synthetic route includes the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with hydrazine hydrate, followed by the addition of ethylene oxide . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .
Comparison with Similar Compounds
2-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol can be compared with other similar compounds such as:
3-Ethoxy-1,2-benzothiazole 1,1-dioxide: This compound has similar structural features but differs in its ethoxy group, which can lead to different reactivity and applications.
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid:
The uniqueness of this compound lies in its specific hydrazino and ethanol functional groups, which contribute to its distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
2-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c10-12(5-6-13)9-7-3-1-2-4-8(7)16(14,15)11-9/h1-4,13H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIEGCCVWOYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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